molecular formula C5H4N4 B127032 4-Aminopyrimidine-5-carbonitrile CAS No. 16357-69-0

4-Aminopyrimidine-5-carbonitrile

Cat. No. B127032
CAS RN: 16357-69-0
M. Wt: 120.11 g/mol
InChI Key: JAIYUIOGVNRXEW-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-5-carbonitrile derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of an amino group at the fourth position and a carbonitrile group at the fifth position on the pyrimidine ring. The research on these compounds spans various fields, including medicinal chemistry, where they are evaluated for analgesic, anti-inflammatory, and antiproliferative properties .

Synthesis Analysis

The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives involves various strategies, including cyclization reactions, three-component condensations, and reactions with different reagents. For instance, the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution has been used to synthesize substituted derivatives with potent biological activities . Another approach involves the reaction of suitable 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides to yield 4-aminopyrimidine-5-carbonitriles . Additionally, three-component condensation methods have been employed to synthesize triazolopyrimidine and cyanoaminopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of 4-aminopyrimidine-5-carbonitrile derivatives has been studied using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and computational methods. Mass spectroscopy studies under EI conditions have shown molecular peaks corresponding to the loss of benzonitrile from the pyrimidine ring . Semiempirical and ab initio calculations have revealed preferred distorted geometries for these compounds, indicating that the rings are not in the same plane .

Chemical Reactions Analysis

4-Aminopyrimidine-5-carbonitrile derivatives undergo a variety of chemical reactions, which can lead to the formation of new compounds with different biological activities. For example, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and other reagents have been used to synthesize oxopyrazolinylpyridines and related pyridopyrimidines . The reactivity of these compounds with substituted benzylidenemalononitriles and acetylenic esters has also been explored, leading to the formation of benzothienopyrimidine and pyrazolopyranopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyrimidine-5-carbonitrile derivatives are influenced by their molecular structure and the substituents present on the pyrimidine ring. These properties are crucial for determining the solubility, stability, and reactivity of the compounds. The compounds have been characterized using IR, UV, MS, and elemental analyses to establish their structures and properties . The introduction of various substituents can significantly alter these properties, thereby affecting their biological activity and potential as therapeutic agents.

Scientific Research Applications

Synthesis and Pharmacological Activities

4-Aminopyrimidine-5-carbonitrile has been used in various synthetic processes to create derivatives with potential pharmacological activities. For instance, its condensation with aromatic acid derivatives has led to the formation of substituted-N-(5-cyanopyrimidin-4yl)benzamides, which have been evaluated for antimicrobial and antioxidant activities (Lavanya et al., 2010). Similarly, its derivatives synthesized via a one-pot, three-component reaction have shown antibacterial activity (Rostamizadeh et al., 2013).

Green Chemistry Applications

The molecule is also significant in green chemistry. A microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei using 4-aminopyrimidine-5-carbonitrile as an intermediate has been reported, highlighting an eco-friendly approach (Karati et al., 2022). Another study utilized chitosan as a catalyst for synthesizing 2-aminopyrimidine-5-carbonitrile derivatives, emphasizing the methodology's eco-friendliness (Siddiqui et al., 2014).

Novel Synthetic Methods

Research has focused on developing novel synthetic methodologies involving 4-aminopyrimidine-5-carbonitrile. A method for synthesizing novel 4-Phenylsulfonamido-6-Aryl-2-Phenylpyrimidine-5-Carbonitrile derivatives highlights the efficiency of these processes (Aryan et al., 2015). Another study describes a one-step synthesis of aminopyrimidines from 5-Oxo-4H-benzopyrans, showcasing innovative synthetic routes (Salfrán et al., 2004).

Antimicrobial Activity Studies

4-Aminopyrimidine-5-carbonitrile derivatives have been synthesized and assessed for their antimicrobial activities, underlining their potential in medicinal chemistry (Bhat & Begum, 2021). This is further supported by the synthesis of fluoro-rich pyrimidine-5-carbonitriles with antitubercular activities against the H37Rv receptor, demonstrating the molecule's applicability in addressing infectious diseases (Kapadiya et al., 2022).

Safety And Hazards

The safety data sheet for 4-Aminopyrimidine-5-carbonitrile suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-aminopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIYUIOGVNRXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353201
Record name 4-aminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrimidine-5-carbonitrile

CAS RN

16357-69-0
Record name 4-Amino-5-cyanopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16357-69-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-pyrimidinecarbonitrile
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Synthesis routes and methods

Procedure details

Formamidine acetate (104.11 g., 1.00 mole) and malononitrile (33.03 g., 0.50 mole) are added to a solution of sodium ethoxide prepared from sodium (24.2 g., 1.05 mole) and absolute ethanol (750 ml.) in a nitrogen atmosphere. The mixture is stirred at room temperature for 48 hours. The off-white solid which separates is collected by filtration, washed with ice water then dried at 80° C./house vac. (ca. 200 mm.). The yield of product melting at greater than 340° C. (uncorr.) is 28.5 g. (47.0%). Recrystallization of this material from water (Darco G-60) affords cream-colored needles melting at 250° C. dec. (uncorr.) in a yield of 11.3 g. (18.8%).
Quantity
104.11 g
Type
reactant
Reaction Step One
Quantity
33.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
E Maalej, D Abdelmalek, D Msalbi, S Aifa… - …, 2023 - Wiley Online Library
… In this work, we report a simple and rapid method for the preparation of 4-aminopyrimidine-5-carbonitrile derivatives 3 from suitable substituted 2-(ethoxymethylene)malononitriles 1 and …
TW Bell, DL Beckles, M Debetta, BR Glover… - Organic Preparations …, 2002 - Taylor & Francis
… 4-Aminopyrimidine-5-carbonitrile (5) has also been prepared by reaction of 4-chloro-5… as a 6-8% impurity in crude 4-aminopyrimidine-5-carbonitrile, and does poison the PdC catalyst. …
Number of citations: 11 www.tandfonline.com
MS Afifi, RS Farag, IA Shaaban, LD Wilson… - … Acta Part A: Molecular …, 2013 - Elsevier
… The solid sample of 4-aminopyrimidine-5-carbonitrile (99%), CsI (spectroscopic grade) and DMSO-d 6 was purchased from Aldrich Chemical Company and used without further …
Number of citations: 10 www.sciencedirect.com
R Aryan, H Beyzaei, F Sadeghi - Journal of Heterocyclic …, 2016 - Wiley Online Library
… the aqueous glucose solution for the synthesis of 6-aryl-4-aminopyrimidine-5-carbonitrile derivativesa … Physical and spectroscopic data for 4-aminopyrimidine-5-carbonitrile derivatives …
Number of citations: 4 onlinelibrary.wiley.com
S Von Angerer - Sci. Synth, 2004 - thieme-connect.com
Pyrimidine (1) is the most important diazine and essential for any form of life. Since its discovery in 1818 [1] there has been a great interest in this heterocyclic system as a component of …
Number of citations: 62 www.thieme-connect.com
G Evens, P Caluwe - The Journal of Organic Chemistry, 1975 - ACS Publications
… This approach requires 4-aminopyrimidine-5-carboxaldehyde (1), readily obtained from 4-aminopyrimidine-5-carbonitrile by hydrogenolysis of the nitrile group.4 Base-catalyzed …
Number of citations: 33 pubs.acs.org
A Albert - Journal of the Chemical Society, Perkin Transactions 1, 1975 - pubs.rsc.org
4-Amino-1,2,3-triazole-5-carbonitrile, and its 1-, 2-, and 3-methyl, and 3-benzyl derivatives (1a–e), reacted with formamidine, acetamidine, 2,2,2-trichloroacetamidine, and NN′-…
Number of citations: 17 pubs.rsc.org
T Masquelin, D Sprenger, R Baer, F Gerber… - Helvetica chimica …, 1998 - Wiley Online Library
A novel general synthesis of 2,4,5‐tri‐ and 2,4,5,6‐tetrasubstituted pyrimidines 5a–d and 7a, e, f, g by condensation of thiouronium salts of type 3 with (ethoxymethylidene)malononitrile (…
Number of citations: 65 onlinelibrary.wiley.com
AV Komkov, AА Sukhanova, LG Menchikov… - Chemistry of …, 2022 - Springer
… Similar reductions of 4-aminopyrimidine-5-carbonitrile derivatives are also used for the synthesis of 2-substituted 4-aminopyrimidine-5-carbaldehydes. Thus, the synthesis of 2,4-…
Number of citations: 2 link.springer.com
H Sheibani, K Saidi… - Journal of Chemical …, 2008 - journals.sagepub.com
… compounds prompted us to synthesise 4-aminopyrimidine-5-carbonitrile derivatives.Peters et … -14 we synthesised fluorinated 4aminopyrimidine-5-carbonitrile derivatives 4 from the three…
Number of citations: 2 journals.sagepub.com

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